molecular formula C21H17NO2 B233138 N-(4-benzoylphenyl)-4-methylbenzamide

N-(4-benzoylphenyl)-4-methylbenzamide

Cat. No.: B233138
M. Wt: 315.4 g/mol
InChI Key: IWDOMEJRUPOFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Benzoylphenyl)-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-methylbenzamide core linked to a 4-benzoylphenyl group. Its design incorporates pharmacophore elements resembling ATP-competitive inhibitors and type II SMKIs (second-generation small-molecule kinase inhibitors), leveraging a flexible linker to enhance binding affinity .

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-4-methylbenzamide

InChI

InChI=1S/C21H17NO2/c1-15-7-9-18(10-8-15)21(24)22-19-13-11-17(12-14-19)20(23)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24)

InChI Key

IWDOMEJRUPOFKL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Benzamide/Phenyl Groups

4-Methyl-N-(4-methylphenyl)benzamide (CAS 6876-66-0)
  • Structure : Features a 4-methylbenzamide group directly attached to a 4-methylphenyl ring.
  • Key Differences : Lacks the benzoylphenyl moiety, resulting in reduced steric bulk and altered electronic properties.
  • Implications : Simpler structure may limit multi-target kinase inhibition compared to N-(4-benzoylphenyl)-4-methylbenzamide .
N-(2-Iodophenyl)-4-methylbenzamide (CAS 349089-26-5)
  • Structure : Substitutes the benzoyl group with an iodine atom at the ortho position of the phenyl ring.
N-(3,4-Dimethylphenyl)-4-(hydroxymethyl)benzamide (CAS 127291-97-8)
  • Structure : Incorporates a hydroxymethyl group on the benzamide and dimethyl substituents on the phenyl ring.
  • Key Differences : Enhanced hydrophilicity due to the hydroxymethyl group, which may improve solubility but reduce membrane permeability .

Derivatives with Heterocyclic or Maleimide Modifications

N-(4-Benzoylphenyl)maleimide Derivatives
  • Structure : Replaces the benzamide with a maleimide ring, often substituted with pyridyl or thienyl groups.
  • Activity : Exhibits superior potency in kinase inhibition (e.g., IC₅₀ values <1 µM in cancer cell lines) compared to unsubstituted maleimides. The 4-benzoylphenyl group enhances π-π stacking with hydrophobic kinase pockets .
Pyrazoline-Linked 4-Methylbenzamide Derivatives (e.g., Compounds 5k–5n)
  • Structure : Integrates pyrazoline-thiourea moieties with the 4-methylbenzamide core.
  • Activity : Demonstrates antimicrobial and enzyme inhibitory activity (e.g., urease inhibition IC₅₀: 12–18 µM), diverging from the anticancer focus of this compound .

HDAC Inhibitors with 4-Methylbenzamide Motifs

Compounds 109 and 136 (HDAC Inhibitors)
  • Structure: Feature a 4-methylbenzamide group linked to a phenylamino-hexyl chain. Compound 136 includes a 4-fluoro substituent.
  • Activity :
    • 109 : Potent dual HDAC1/HDAC3 inhibitor (Ki ratio HDAC1/HDAC3 = 6).
    • 136 : Selective HDAC3 inhibitor (Ki ratio = 3).
  • Comparison : this compound’s benzoyl group may sterically hinder HDAC active-site access, unlike the linear hexyl linker in 109/136, which facilitates binding .
B10 (N-(2-Amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide)
  • Structure : Adds an imidazole ring to the phenyl group.
  • Activity : High HDAC2 binding energy (−76.7 kcal/mol), outperforming reference inhibitors like SAHA. The imidazole enhances zinc coordination in the HDAC catalytic site, a feature absent in this compound .

Data Tables

Table 2: Substituent Effects on Activity

Substituent Impact on Activity Example Compound
Benzoylphenyl Enhances kinase binding Target compound
Maleimide + Pyridyl Increases kinase potency Series 7 derivatives
Imidazole on phenyl Improves HDAC inhibition B10
Hydroxymethyl Boosts solubility CAS 127291-97-8

Key Research Findings

  • Kinase Inhibition : The benzoylphenyl group in this compound facilitates interactions with hydrophobic kinase pockets, similar to maleimide derivatives but without covalent binding .
  • HDAC Selectivity : Linear linkers (e.g., in 109/136) favor HDAC isoform selectivity, whereas bulkier groups reduce efficacy .
  • Structural Versatility: Minor modifications (e.g., halogens, heterocycles) drastically alter target specificity, as seen in antimicrobial vs. anticancer derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.